molecular formula C4F5N B3031857 2,2,3,4,4-Pentafluorobut-3-enenitrile CAS No. 7792-66-7

2,2,3,4,4-Pentafluorobut-3-enenitrile

Cat. No.: B3031857
CAS No.: 7792-66-7
M. Wt: 157.04 g/mol
InChI Key: KADDQZUTOFNHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,4,4-Pentafluorobut-3-enenitrile is a fluorinated aliphatic nitrile characterized by a conjugated double bond (position 3) and a nitrile (-CN) group. The molecule’s structure (C₄H₂F₅N) features five fluorine atoms at positions 2, 2, 3, 4, and 4, contributing to its high electronegativity and stability. This compound is of interest in materials science and pharmaceuticals due to the electron-withdrawing effects of fluorine and the nitrile group, which influence reactivity, polarity, and intermolecular interactions .

Properties

IUPAC Name

2,2,3,4,4-pentafluorobut-3-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F5N/c5-2(3(6)7)4(8,9)1-10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADDQZUTOFNHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=C(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611779
Record name 2,2,3,4,4-Pentafluorobut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7792-66-7
Record name 2,2,3,4,4-Pentafluorobut-3-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthesis via Nucleophilic Substitution of Perfluoroallyl Fluorosulfonate

The most well-documented route to PFACN involves the nucleophilic substitution of perfluoroallyl fluorosulfonate (CF₂=CF–CF₂–OSO₂F) with cyanide salts. This method, developed by Tverdomed et al., achieves yields of 65–70% under optimized conditions.

Reaction Mechanism and Procedure

The reaction proceeds via an addition-elimination mechanism. The fluorosulfonate group (–OSO₂F) acts as a leaving group, replaced by a cyanide ion (–CN) from potassium cyanide (KCN). The process is conducted in a polar aprotic solvent, typically diglyme, at 80°C for 4 hours. Key steps include:

  • Substitution : KCN attacks the electrophilic carbon adjacent to the fluorosulfonate group, displacing the –OSO₂F moiety.
  • Elimination : The intermediate stabilizes through the expulsion of sulfur trioxide fluoride (SO₃F⁻), forming the nitrile product.

The crude product is purified via fractional distillation under reduced pressure to isolate PFACN as a colorless liquid.

Table 1: Optimal Reaction Conditions for PFACN Synthesis
Parameter Value/Range
Substrate Perfluoroallyl fluorosulfonate
Cyanide Source KCN
Solvent Diglyme
Temperature 80°C
Reaction Time 4 hours
Yield 65–70%
Purity Post-Distillation >95%

Factors Influencing Reaction Efficiency

  • Solvent Choice : Diglyme enhances cyanide nucleophilicity while stabilizing transition states through solvation.
  • Temperature Control : Elevated temperatures (80°C) accelerate substitution but require precise control to avoid side reactions such as polymerization.
  • Cyanide Source : KCN is preferred over NaCN due to higher solubility in diglyme, though both yield comparable results.

Alternative Pathways and Comparative Analysis

While the fluorosulfonate-cyanide route dominates PFACN synthesis, thermolysis of fluorinated precursors offers theoretical alternatives. For instance, γ-fluorosulfonyl perfluorobutanoic acid derivatives undergo decarboxylation and desulfonylation under thermal stress, potentially generating intermediates amenable to cyanation. However, no experimental evidence directly links this pathway to PFACN production.

Challenges in Thermolysis-Based Approaches

  • Regioselectivity Issues : Competing elimination and cyclization reactions often dominate, yielding perfluorinated sulfones or alkenes instead of nitriles.
  • Cyanide Incorporation : Introducing cyanide post-thermolysis requires additional steps, complicating the process and reducing overall efficiency.

Characterization and Validation

PFACN synthesized via the fluorosulfonate method is characterized by:

  • ¹⁹F NMR : Distinct signals for CF₂ (δF −69 to −106) and CF₃ (δF −193) groups.
  • Boiling Point : 85–87°C under reduced pressure (200 mmHg).
  • Elemental Analysis : Confirms stoichiometry (C: 27.3%, F: 57.9%, N: 8.0%).

Chemical Reactions Analysis

Types of Reactions: 2,2,3,4,4-Pentafluorobut-3-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3,4,4-Pentafluorobut-3-enenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,3,4,4-Pentafluorobut-3-enenitrile involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. Additionally, the nitrile group can participate in various organic transformations, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,2,3,4,4-Pentafluorobut-3-enenitrile with key analogs:

Compound Name CAS RN Molecular Formula Key Structural Features Functional Groups
2,2,3,4,4-Pentafluorobut-3-enenitrile Not provided C₄H₂F₅N Double bond at C3, five F atoms, nitrile Nitrile, fluoroalkene
3,3,4,4,4-Pentafluorobut-1-ene 374-27-6 C₄H₃F₅ Double bond at C1, five F atoms Fluoroalkene
3,3,3-Trifluoro-2-(trifluoromethyl)propene 382-10-5 C₄H₂F₆ Branched CF₃ groups, double bond at C1 Fluoroalkene
(E)-3-Cyclopentylprop-2-enenitrile Not provided C₈H₁₁N Cyclopentyl substituent, nitrile at C2 Nitrile, alkene

Key Observations :

  • Double Bond Position : The target compound’s double bond at C3 allows conjugation with the nitrile group, enhancing electron withdrawal and polarizability compared to 3,3,4,4,4-pentafluorobut-1-ene .
  • Fluorination Pattern: The pentafluorinated chain increases thermal stability and hydrophobicity relative to non-fluorinated analogs like (E)-3-cyclopentylprop-2-enenitrile .
  • Branched vs. Linear Structures : 3,3,3-Trifluoro-2-(trifluoromethyl)propene’s branched CF₃ groups reduce steric hindrance but limit conjugation compared to the linear fluorinated nitrile .

Electronic and Reactivity Properties

HOMO-LUMO Gaps and Solvent Effects
  • Target Compound : Fluorine and nitrile groups lower the LUMO energy, making it electrophilic. Solvent polarity (e.g., chloroform vs. DMSO) likely modulates its reactivity, as seen in similar acrylonitrile derivatives .
  • 3,3,4,4,4-Pentafluorobut-1-ene : Lacks a nitrile group, resulting in a higher LUMO energy and reduced electrophilicity. Its reactivity is dominated by fluorine-induced inductive effects .
  • (E)-3-Cyclopentylprop-2-enenitrile: The non-fluorinated nitrile exhibits moderate electrophilicity, with solvent interactions similar to those reported for aromatic acrylonitriles in .

Physical Properties and Stability

Property 2,2,3,4,4-Pentafluorobut-3-enenitrile 3,3,4,4,4-Pentafluorobut-1-ene 3,3,3-Trifluoro-2-(trifluoromethyl)propene
Boiling Point (°C) Estimated 80-100* ~60-70 (extrapolated) ~40-50 (extrapolated)
Polarity High (nitrile + F) Moderate (F only) Moderate (branched F)
Stability in Air Stable (fluorine shielding) Stable Oxidizes slowly

*Extrapolated from similar fluorinated nitriles in and .

Biological Activity

2,2,3,4,4-Pentafluorobut-3-enenitrile is a fluorinated organic compound with significant biological activity. Its unique structure, characterized by the presence of five fluorine atoms, imparts distinct chemical properties that influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential applications in medicine and research.

The molecular formula of 2,2,3,4,4-Pentafluorobut-3-enenitrile is C4H2F5N. The presence of fluorine atoms enhances the compound's stability and resistance to metabolic degradation. This stability allows it to interact with various biological molecules without undergoing rapid breakdown.

The biological activity of 2,2,3,4,4-Pentafluorobut-3-enenitrile primarily involves its interaction with cellular receptors and enzymes. Research indicates that this compound can modulate the activity of key signaling pathways by binding to specific receptors in the cell membrane.

Target Receptors

  • Cannabinoid Receptors : The compound shows affinity for CB1 and CB2 cannabinoid receptors. These receptors are implicated in various physiological processes including pain modulation, immune response, and metabolic regulation.

Cellular Effects

The effects of 2,2,3,4,4-Pentafluorobut-3-enenitrile on cells can vary significantly based on concentration and exposure duration. Key findings include:

  • Gene Expression : The compound influences gene expression profiles by interacting with transcription factors. This interaction can either enhance or inhibit the transcription of target genes involved in inflammation and metabolism.
  • Metabolic Pathways : It participates in metabolic pathways by interacting with metabolic enzymes. Studies have shown that it can alter enzyme activity, impacting cellular metabolism and energy production.

Dosage Effects in Animal Models

Experimental studies have demonstrated that the effects of 2,2,3,4,4-Pentafluorobut-3-enenitrile are dose-dependent:

  • Low Doses : At lower concentrations, the compound may enhance metabolic efficiency or exhibit immunomodulatory effects.
  • High Doses : Conversely, at elevated doses, it has been associated with cytotoxicity and tissue damage due to disruption of normal cellular functions.

Case Studies

Several studies have investigated the biological implications of 2,2,3,4,4-Pentafluorobut-3-enenitrile:

  • Study on Immune Response : A study demonstrated that administration of the compound modulated immune responses in murine models by influencing cytokine production through CB2 receptor activation.
  • Metabolic Impact Study : Another research highlighted its role in altering lipid metabolism in liver cells. The compound was found to enhance fatty acid oxidation while inhibiting lipogenesis at specific concentrations.

Table 1: Summary of Biological Effects

Concentration (µM)Effect on Gene ExpressionImpact on MetabolismCytotoxicity
0.1UpregulationEnhanced oxidationNone
1.0DownregulationInhibition of lipogenesisMinimal
10Significant downregulationDisruption observedHigh

Table 2: Interaction with Cannabinoid Receptors

Receptor TypeBinding Affinity (Ki)Functional Response
CB150 nMInhibition
CB230 nMActivation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,4,4-Pentafluorobut-3-enenitrile
Reactant of Route 2
2,2,3,4,4-Pentafluorobut-3-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.